![molecular formula C14H20N2O2 B2684422 tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 1823812-89-0](/img/structure/B2684422.png)
tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor and is involved in various physiological processes, including blood pressure regulation, cell proliferation, and inflammation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.
Wissenschaftliche Forschungsanwendungen
Metal-Free C3-Alkoxycarbonylation of Quinoxalines
A study by Xie et al. (2019) discusses the synthesis of quinoxaline-3-carboxylates, which are key structures in bioactive natural products and synthetic drugs. The research highlights a practical protocol for preparing these compounds from simple raw materials under mild conditions, demonstrating the significance of tert-butyl compounds in organic synthesis.
Synthesis of Quinoxalines from Diazenylbut-2-enes
Research by Attanasi et al. (2001) describes the formation of 3-methylquinoxaline-2-carboxylates from the reaction of tert-butoxycarbonyl diazenylbut-2-enoates with aromatic 1,2-diamines. This process represents a significant advancement in the synthesis of quinoxaline derivatives, which have numerous applications in drug development and other fields of chemistry.
Tert-Butoxycarbonylation Reagent
Studies by Saito et al. (2006) and Ouchi et al. (2002) discuss the use of tert-butoxycarbonylation reagents for acidic substrates like phenols and amines. These compounds facilitate chemoselective reactions under mild conditions, emphasizing the role of tert-butyl derivatives in modifying organic molecules for specific functions.
Antioxidant Properties and Applications
Research on tert-butyl-4-hydroxyanisole (BHA) and related compounds, such as those by De Long et al. (1985) and Li et al. (2013), indicate their use in cancer research and as potential therapeutic agents due to their enzyme induction properties.
Other Applications
Other studies, such as those by Matsumoto et al. (2010) and Yang et al. (1999), explore the diverse applications of tert-butyl derivatives in synthesizing complex organic structures and in material science.
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-15-11-7-5-6-8-12(11)16(10)13(17)18-14(2,3)4/h5-8,10,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKERKWBECOGZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
CAS RN |
1823812-89-0 |
Source
|
Record name | tert-butyl 2-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.